
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride
Overview
Description
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Organic Synthesis
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is widely used in organic synthesis as a building block for various chemical reactions. Its deuterated nature allows for the creation of isotopically labeled compounds, which are essential in tracing reaction pathways and understanding reaction mechanisms.
Key Uses:
- Synthesis of pharmaceuticals and agrochemicals.
- Development of new synthetic methodologies.
Pharmacokinetic Studies
The compound plays a significant role in pharmacokinetic research, where it is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows for improved tracking of drug metabolism in biological systems.
Case Study:
In a study examining the metabolism of a new drug candidate, researchers used this compound to label the drug. The results demonstrated enhanced detection sensitivity in mass spectrometry, facilitating a better understanding of metabolic pathways and potential drug interactions .
Metabolic Studies
Due to its isotopic labeling, this compound is instrumental in metabolic studies involving NMR spectroscopy. Researchers can utilize it to monitor metabolic processes in vivo and in vitro.
Key Findings:
- Enhanced resolution in NMR spectra allows for detailed analysis of metabolic flux.
- Useful in studying amino acid metabolism and its implications in various diseases.
Table 1: Comparison of Analytical Techniques Using this compound
Technique | Application | Advantages |
---|---|---|
NMR Spectroscopy | Metabolic tracking | High sensitivity due to deuterium labeling |
Mass Spectrometry | Drug metabolism studies | Improved detection limits |
Chromatography | Separation of isotopically labeled compounds | Enhanced resolution and specificity |
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride involves its incorporation into biochemical pathways where it acts as a labeled analog of natural amino acids. This allows researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Amino-2-methyl-1-propionate: The non-deuterated version of the compound.
2-Amino-2-methyl-1-propanol: A precursor in the synthesis of the compound.
Ethyl 2-Amino-2-methyl-1-propionate-d3 Hydrochloride: A partially deuterated analog.
Uniqueness
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy .
Biological Activity
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride (also known as deuterated ethyl 2-amino-2-methylpropanoate) is a deuterated derivative of the compound ethyl 2-amino-2-methylpropanoate. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Here, we will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and alters its metabolic profile. The synthesis typically involves standard organic reactions to produce the hydrochloride salt form, which is crucial for its solubility and bioavailability in biological systems .
Potential Mechanisms Include:
- Neurotransmitter Modulation : Compounds similar to Ethyl 2-Amino-2-methyl-1-propionate have been studied for their ability to influence neurotransmitter systems, particularly in enhancing the availability of amino acids that serve as precursors for neurotransmitters.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
Biological Activity Data
A summary of relevant biological activity data for this compound is provided below:
Case Studies and Research Findings
- Neurotransmitter Study : A study investigating the effects of ethyl amino compounds on neurotransmitter levels showed that similar compounds could increase serotonin levels in vitro. This suggests that Ethyl 2-Amino-2-methyl-1-propionate-d6 may have similar effects, warranting further investigation into its potential antidepressant properties .
- Antimicrobial Research : In a comparative study of various ethyl amino derivatives, some demonstrated significant antibacterial activity against strains such as Staphylococcus aureus. This opens avenues for exploring Ethyl 2-Amino-2-methyl-1-propionate-d6 as a candidate for developing new antimicrobial agents .
- Pharmacokinetic Analysis : Research into the pharmacokinetics of deuterated compounds indicates that they often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to prolonged half-lives and enhanced efficacy in therapeutic applications .
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREPHXXOTHNLEV-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675886 | |
Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189862-01-8 | |
Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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